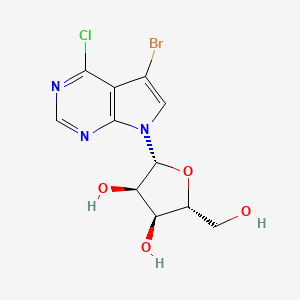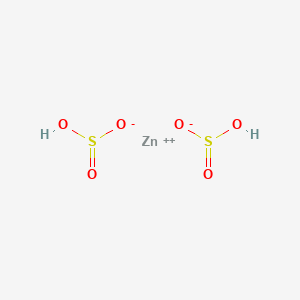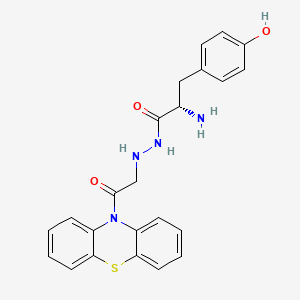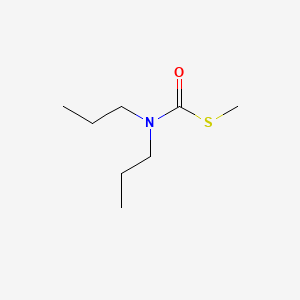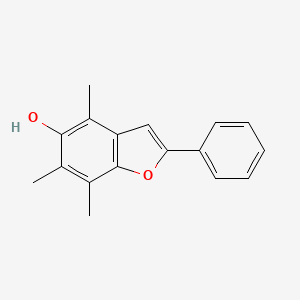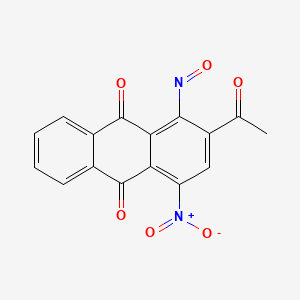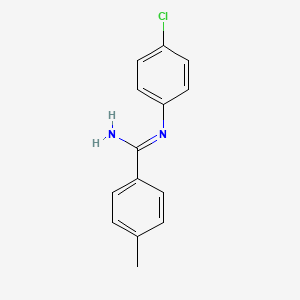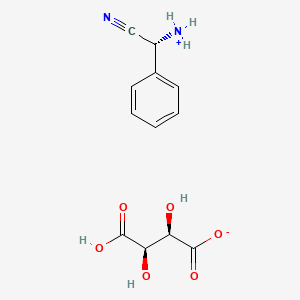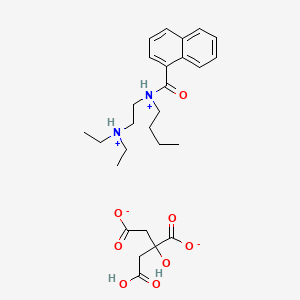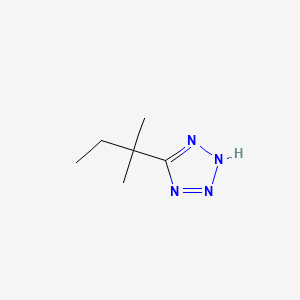
5-(1,1-Dimethylpropyl)-5H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethylpropyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylpropyl)-5H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,1-dimethylpropyl azide with cyanogen chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and requires careful temperature control to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylpropyl)-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
5-(1,1-Dimethylpropyl)-5H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylpropyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This property makes it a valuable tool in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5H-tetrazole: Similar structure but with a phenyl group instead of a 1,1-dimethylpropyl group.
5-Methyl-5H-tetrazole: Contains a methyl group attached to the tetrazole ring.
5-Ethyl-5H-tetrazole: Features an ethyl group on the tetrazole ring.
Uniqueness
5-(1,1-Dimethylpropyl)-5H-tetrazole is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
86842-35-5 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-(2-methylbutan-2-yl)-2H-tetrazole |
InChI |
InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10) |
InChI Key |
FGCGZUFQSOYAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


